molecular formula C23H27FN4O6S B1674165 Fscpx CAS No. 156547-56-7

Fscpx

Cat. No. B1674165
CAS RN: 156547-56-7
M. Wt: 506.5 g/mol
InChI Key: XJLGXHIRSHTRPQ-UHFFFAOYSA-N
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Description

“Fscpx” appears to refer to two different entities. One is the Fidelity Select Consumer Discretionary Portfolio (FSCPX), a mutual fund . The other is a chemical compound used as an irreversible A1 Adenosine Receptor Antagonist .


Synthesis Analysis

The synthesis of FSCPX, the chemical compound, has been described in several papers . It is used as an irreversible adenosine A1 antagonist .


Molecular Structure Analysis

The molecular structure of the chemical compound FSCPX can be found in various databases .


Chemical Reactions Analysis

FSCPX, as a chemical compound, has been studied for its effects on the adenosine transport system .


Physical And Chemical Properties Analysis

The physical and chemical properties of the chemical compound FSCPX can be found in various databases .

Scientific Research Applications

Irreversible A1 Adenosine Receptor Antagonist

FSCPX is widely used as an irreversible A1 adenosine receptor antagonist . It has been used in studies to modify the effect of NBTI, a nucleoside transport inhibitor, by reducing the interstitial adenosine level in the Guinea Pig Atrium .

Modifying the Effect of NBTI

FSCPX has been found to modify the effect of NBTI, a nucleoside transport inhibitor . This is particularly apparent on E/c curves of adenosine receptor agonists .

Inhibition of NBTI Effects

FSCPX has been observed to inhibit the effects of NBTI that are mediated by increasing the interstitial concentration of adenosine of endogenous (but not exogenous) origin .

Improvement of Receptor Reserve-Estimating Method

FSCPX has been used in studies aiming to improve the receptor reserve-estimating method to eliminate the distorting effect resulted from unexpected interference .

Interaction with NBTI in Ex Vivo Experimental Setting

In silico evidence has been obtained for an interference between effects of FSCPX and NBTI upon ex vivo experimental setting . This has led to the assumption that FSCPX inhibits the effect of NBTI on the level of endogenous (but not exogenous) adenosine .

Enhancement of Direct Negative Inotropic Response to Adenosine

In earlier studies using isolated, paced guinea pig left atria, FSCPX was observed to paradoxically increase the direct negative inotropic response to A1 adenosine receptor agonists if NBTI, a nucleoside transport inhibitor, was present .

Future Directions

The future performance of FSCPX, the mutual fund, is a subject of speculation and analysis . As for the chemical compound, future research directions could involve further exploration of its mechanism of action and potential applications .

Relevant Papers Several papers have been published on the chemical compound FSCPX, discussing its synthesis, mechanism of action, and effects on the adenosine transport system . For the mutual fund FSCPX, relevant information can be found in financial analysis reports .

properties

IUPAC Name

3-(8-cyclopentyl-2,6-dioxo-1-propyl-7H-purin-3-yl)propyl 4-fluorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O6S/c1-2-12-28-21(29)18-20(26-19(25-18)15-6-3-4-7-15)27(23(28)31)13-5-14-34-22(30)16-8-10-17(11-9-16)35(24,32)33/h8-11,15H,2-7,12-14H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLGXHIRSHTRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCCOC(=O)C4=CC=C(C=C4)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166094
Record name 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fscpx

CAS RN

156547-56-7
Record name 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156547567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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